3-Ethoxycyclohex-2-ene-1-thione
Description
3-Ethoxycyclohex-2-ene-1-thione is a sulfur-containing cyclic ketone derivative characterized by a cyclohexene ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a thione (-C=S) group at the 1-position. The conjugated ene-thione system contributes to its unique electronic properties, including enhanced polarizability and reactivity compared to analogous oxygen-containing ketones. The ethoxy group likely improves solubility in nonpolar solvents, while the thione moiety enables participation in nucleophilic addition and coordination chemistry, making it relevant in organic synthesis and materials science.
Properties
IUPAC Name |
3-ethoxycyclohex-2-ene-1-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-2-9-7-4-3-5-8(10)6-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLDURMOXQHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=S)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Ethoxycyclohex-2-ene-1-thione with three related compounds, focusing on functional groups, reactivity, and applications.
Table 1: Comparative Analysis of Key Compounds
Functional Group and Reactivity Differences
- Thione vs. Ketone/Dione: The thione group in this compound is less electronegative than the ketone groups in 2-(cyclohex-2-enyloxy)-isoindole-1,3-dione , making it more susceptible to nucleophilic attack (e.g., in thio-Michael additions). This contrasts with the hydrogen-bonding capacity of the hydroxyl group in 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone .
- Ethoxy vs. Cyclohexenyloxy/Trimethylphenyl : The ethoxy group offers moderate electron-donating effects and reduced steric bulk compared to the cyclohexenyloxy group in or the trimethylphenyl group in , which may enhance solubility and reaction kinetics.
Substituent Effects on Stability and Reactivity
- The bulky trimethylphenyl group in the compound from increases steric hindrance, reducing unwanted side reactions but limiting accessibility in catalytic processes. In contrast, the ethoxy group in this compound balances electronic and steric effects for versatile reactivity.
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